molecular formula C18H21NO4 B6087224 ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate

ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate

Cat. No. B6087224
M. Wt: 315.4 g/mol
InChI Key: HVBMYDXBDFYVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate, also known as EDDMAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDDMAB is a versatile compound that can be synthesized using different methods.

Scientific Research Applications

Ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate has a wide range of scientific research applications. It has been used in the synthesis of various compounds, including biologically active molecules and polymers. ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate has also been used in the development of new materials, such as liquid crystals and organic semiconductors. Additionally, ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate has been studied for its potential use in drug delivery systems and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate is not fully understood. However, it is believed to interact with biological molecules, such as proteins and enzymes, through hydrogen bonding and electrostatic interactions. ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate has also been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase.
Biochemical and Physiological Effects
ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate has been shown to have neuroprotective effects, which can protect neurons from damage.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate is also soluble in various solvents, which makes it easy to work with in the lab. However, ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate has some limitations for lab experiments. It can be expensive to synthesize, and its purity can be difficult to control.

Future Directions

There are several future directions for the study of ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate. One direction is the development of new materials using ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate as a building block. Another direction is the study of ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate as a potential drug delivery system. Additionally, the study of ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate as a catalyst in organic reactions is an area of future research. Finally, the study of the mechanism of action of ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate and its potential therapeutic applications is an important direction for future research.
Conclusion
In conclusion, ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate is a promising compound that warrants further study for its potential use in various applications.

Synthesis Methods

Ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate can be synthesized using different methods, including the reaction of 4-aminobenzoic acid with 4,4-dimethyl-2,6-dioxocyclohexylideneacetonitrile followed by the addition of ethyl alcohol. Another method involves the reaction of 4-aminobenzoic acid with 4,4-dimethyl-2,6-dioxocyclohexylideneacetone followed by the addition of ethyl alcohol. Both methods result in the formation of ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate.

properties

IUPAC Name

ethyl 4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-4-23-17(22)12-5-7-13(8-6-12)19-11-14-15(20)9-18(2,3)10-16(14)21/h5-8,11,20H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBMYDXBDFYVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate

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